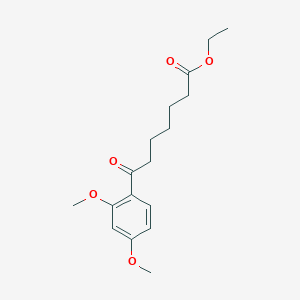

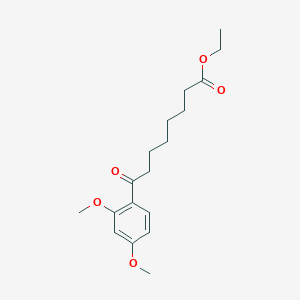

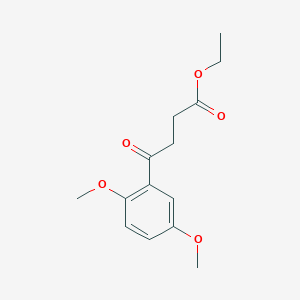

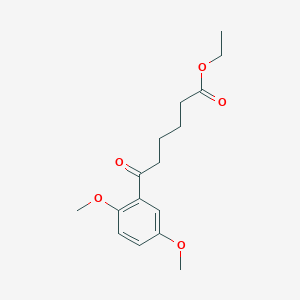

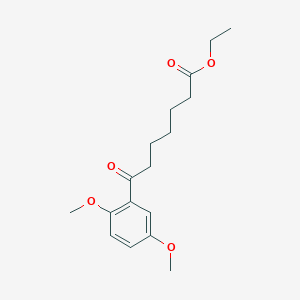

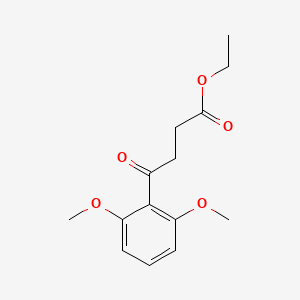

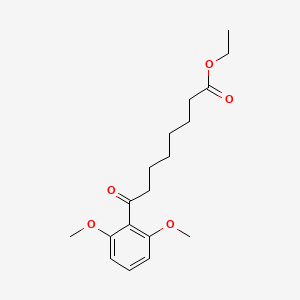

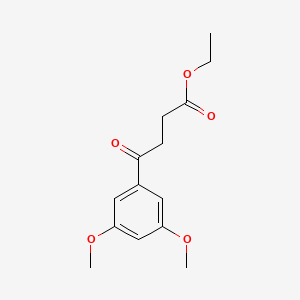

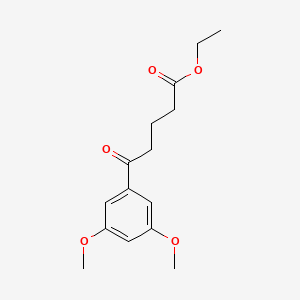

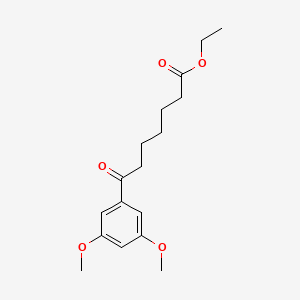

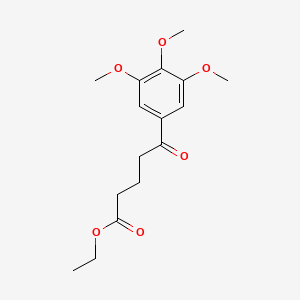

Ethyl 5-(3,4,5-trimethoxyphenyl)-5-oxovalerate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 5-(3,4,5-trimethoxyphenyl)-5-oxovalerate is a chemical compound with the molecular formula C14H18O6 . It is also known by other names such as ethyl 3,4,5-trimethoxybenzoylacetate, ethyl 3-oxo-3-3,4,5-trimethoxyphenyl propanoate, and butyric 3,4,5-trimethoxybenzoic anhydride .

Physical And Chemical Properties Analysis

Ethyl 5-(3,4,5-trimethoxyphenyl)-5-oxovalerate is a crystalline powder with a melting point of 86°C to 91°C . Its molecular weight is 282.29 g/mol .科学的研究の応用

Organic Peroxides and Reaction with Hydrogen Peroxide

The reaction of hydrogen peroxide with compounds like ethyl 4-oxovalerate has been studied, leading to the production of ethyl 4,4-dihydroperoxyvalerate. This research is foundational in understanding the chemical behavior and potential applications of similar esters in organic peroxide chemistry (Cubbon & Hewlett, 1968).

Synthesis of Stilbene Derivatives

Research into the synthesis of 3,4,5-Trimethoxy-4’-hydroxystilbene derivatives, including compounds like ethyl {4-[(E)-2-(3,4,5-trimethoxyphenyl) vinyl]phenoxy}acetate, explores their structural and molecular properties. These studies contribute to the development of novel organic compounds with potential applications in materials science and pharmaceuticals (Baolin et al., 2007).

Novel Synthesis Methods

Research on new synthesis methods, such as the one-pot synthesis of ethyl(E)-3-(3,4,5-trimethoxyphenyl) acrylate, demonstrates the ongoing development of more efficient and economical chemical processes. This research is essential for industrial applications in chemical manufacturing (Zeng Wei-chua, 2013).

Microtubule Disrupting Agents in Cancer Therapy

Compounds such as 2-ethyl-6-(3′,4′,5′-trimethoxyphenyl)-5-aryl-imidazothiadiazoles are being explored for their anti-proliferative activity in cancer cell lines. This research is pivotal in the search for new cancer therapeutics, particularly in targeting microtubule structures within cancer cells (Kamal et al., 2015).

Pharmaceutical Applications

The synthesis of pyrazole derivatives, including 1-Substituted-3-(2,4-dimethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydropyrazoles, and their antimicrobial activity highlights the potential pharmaceutical applications of these compounds (Mohamed et al., 2006).

Fluorescence Quenching and Micellization Studies

Ethyl 4-(2,4,5-trimethoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate's physicochemical properties, including fluorescence quenching in various solvents, provide insights into its potential application in analytical chemistry and materials science (Khan, Asiri & Al-Thaqafy, 2016).

将来の方向性

Research into compounds with the 3,4,5-trimethoxyphenyl moiety is ongoing, with a focus on their potential therapeutic applications. For instance, a series of novel 3,4,5-trimethoxycinnamamide-tethered 1,2,3-triazole derivatives showed prominent activity against cancer cell lines . This suggests that Ethyl 5-(3,4,5-trimethoxyphenyl)-5-oxovalerate and similar compounds may have potential applications in the development of new therapeutic agents.

作用機序

Target of Action

These include tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .

Mode of Action

Tmp-containing compounds have been shown to inhibit their targets effectively, leading to various biochemical changes . For instance, TMP analogs have been found to fit into the colchicine binding site (CBS) of the αβ-tubulin heterodimer, leading to a decrease in the biological activity of such analogs .

Biochemical Pathways

Tmp-containing compounds have been associated with a wide range of bioactivity effects, indicating their involvement in multiple biochemical pathways .

特性

IUPAC Name |

ethyl 5-oxo-5-(3,4,5-trimethoxyphenyl)pentanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O6/c1-5-22-15(18)8-6-7-12(17)11-9-13(19-2)16(21-4)14(10-11)20-3/h9-10H,5-8H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLZJPGNNRYPRIJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCC(=O)C1=CC(=C(C(=C1)OC)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-(3,4,5-trimethoxyphenyl)-5-oxovalerate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。